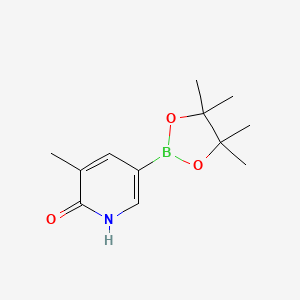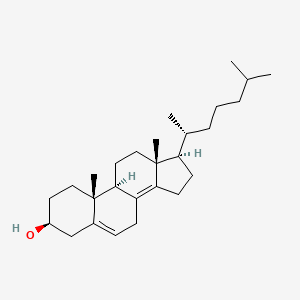
Cholesta-5,8(14)-dien-3beta-ol
Overview
Description
“Cholesta-5,8(14)-dien-3beta-ol” is a sterol with the molecular formula C27H44O . It has an average mass of 384.638 Da and a mono-isotopic mass of 384.339203 Da . This compound is also known by its IUPAC name, "(3β)-Cholesta-5,8(14)-dien-3-ol" .
Synthesis Analysis
The synthesis of “this compound” involves the Swern oxidation of cholesta-5,8-dien-3β-ol and other unlabeled C27 sterols to yield the corresponding 3-ketosteroids . The reduction of these 3-ketosteroids with tritiated NaBH4 gives the desired 3α-3H sterols .
Molecular Structure Analysis
The molecular structure of “this compound” includes 6 defined stereocenters . The structure also features 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 5 freely rotating bonds .
Chemical Reactions Analysis
The reaction of “this compound” yields 4,4-dimethylcholesta-8,14-dien-3β-ol, which is subsequently transformed into zymosterol by Δ14-reduction carried out by the respective enzyme Δ14-reductase and iterative double demethylation by the C4-demethylase complex .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 494.1±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its enthalpy of vaporization is 87.7±6.0 kJ/mol, and it has a flash point of 212.4±20.7 °C . The compound’s index of refraction is 1.536, and it has a molar refractivity of 119.5±0.4 cm3 .
Scientific Research Applications
Metabolism and Cholesterol Lowering Potential
A study conducted by Pettersson et al. (2008) investigated the metabolism of 3beta-hydroxy-24S-methyl-5alpha-cholesta-8(14),22-dien-15-one, a novel side chain modified sterol with potential cholesterol-lowering capabilities. This sterol, related to "Cholesta-5,8(14)-dien-3beta-ol," was found to be metabolized at a slower rate than its unmodified counterpart by the enzyme CYP27A1, suggesting its potential for future development as a synthetic cholesterol-lowering agent (Pettersson, Norlin, Andersson, Pikuleva, Björkhem, Misharin, & Wikvall, 2008).
Distribution in Marine Organisms
Kawashima, Ohnishi, and Ogawa (2013) identified unusual cholesterol precursors, including 5α-cholesta-8,14-dien-3β-ol, in the gonads of marine archaeogastropods, such as the limpet Cellana grata. This research underscores the biological significance and potential applications of these sterols as bio-resources, highlighting the diversity of sterol compounds in marine life (Kawashima, Ohnishi, & Ogawa, 2013).
Antifungal Activity and Potential Pharmaceutical Applications
Sauleau and Bourguet-Kondracki (2005) isolated novel polyhydroxysterols from the Red Sea marine sponge Lamellodysidea herbacea, including compounds structurally related to "this compound." These compounds demonstrated antifungal activity, suggesting potential pharmaceutical applications (Sauleau & Bourguet-Kondracki, 2005).
Mechanism of Action
Target of Action
Cholesta-5,8(14)-dien-3beta-ol, also known as 8-dehydrocholesterol, is a precursor in the biosynthesis of cholesterol . It interacts with key enzymes in the cholesterol biosynthesis pathway, such as the liver X receptors (LXR) and the sterol response element-binding protein (SREBP) . These transcription factors are partially controlled by cholesterol and its precursors .
Mode of Action
The compound interacts with its targets, influencing important signaling processes . It plays a crucial role in the formation of lipid rafts, which control protein-protein interactions . This interaction leads to changes in the cellular environment and influences the function of the cell.
Biochemical Pathways
this compound is involved in the post-squalene pathway of cholesterol biosynthesis . It is transformed into zymosterol by Δ14-reduction carried out by the respective enzyme Δ14-reductase and iterative double demethylation by the C4-demethylase complex .
Result of Action
The action of this compound results in the production of cholesterol and its precursors . These compounds have important biological functions, including anti-inflammatory effects and the control of transcription .
Future Directions
“Cholesta-5,8(14)-dien-3beta-ol” is used as a fluorescent probe to track the presence and migration of cholesterol in vivo . It has been used in studies of cholesterol trafficking and membrane organization . Future research may continue to explore its use as a probe and its potential roles in various biological functions .
Biochemical Analysis
Biochemical Properties
Cholesta-5,8(14)-dien-3beta-ol is involved in several biochemical reactions, particularly in the biosynthesis of sterols. It interacts with enzymes such as 7-dehydrocholesterol reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24), which are crucial for the conversion of sterol intermediates to cholesterol . These interactions are essential for maintaining the balance of sterol levels within cells. The compound also interacts with nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor in these enzymatic reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of lipid rafts, which are specialized microdomains in the cell membrane that play a crucial role in protein-protein interactions and signal transduction . Additionally, the compound can modulate the activity of liver X receptors (LXR) and sterol response element-binding proteins (SREBP), which are transcription factors involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a substrate for enzymes like DHCR7 and DHCR24, facilitating the reduction of double bonds in sterol intermediates . This compound also influences gene expression by modulating the activity of transcription factors such as LXR and SREBP . These interactions are crucial for maintaining cellular homeostasis and regulating lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in the metabolic pathways of sterol biosynthesis. It is a precursor to cholesterol and undergoes enzymatic transformations by DHCR7 and DHCR24 . These enzymes catalyze the reduction of double bonds in the sterol intermediates, leading to the formation of cholesterol. The compound also interacts with NADPH as a cofactor in these reactions . These metabolic pathways are essential for maintaining the balance of sterol levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid rafts in the cell membrane, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and the nuclear envelope . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and transcription factors within these compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biological activity and function .
Properties
IUPAC Name |
(3S,9S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCIOAUQVURTQ-RQZUOROGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


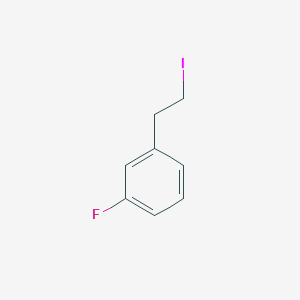

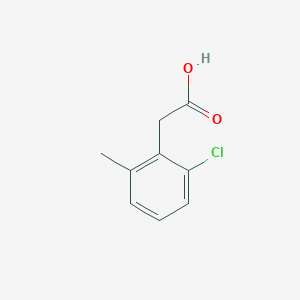

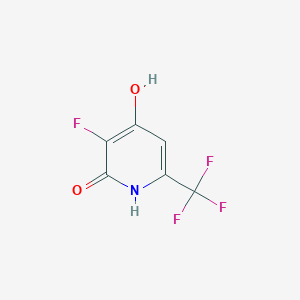

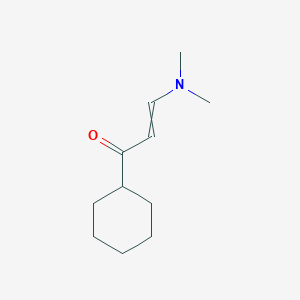
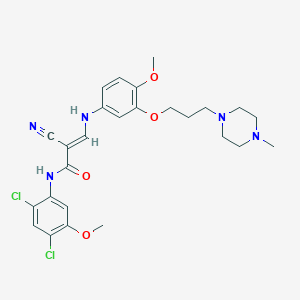
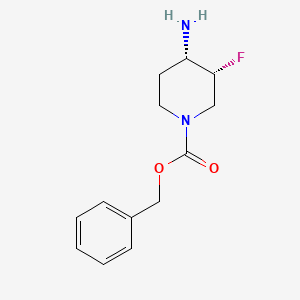
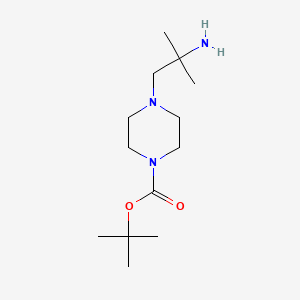
![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)
